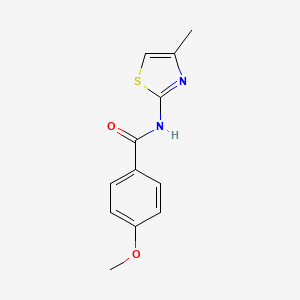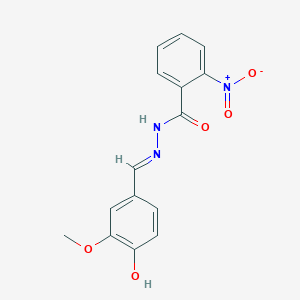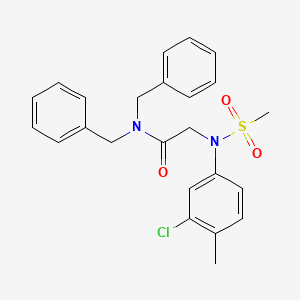
4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a compound that contains a thiazole moiety. The thiazole ring is an important heterocycle in the world of chemistry. It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various targets, including enzymes and receptors in biological systems . For instance, some thiazole derivatives have been reported to inhibit the enzyme topoisomerase II .
Mode of Action
For example, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to have various biological activities, such as antimicrobial, antifungal, anti-inflammatory, and antitumor effects .
Action Environment
The solubility of thiazole derivatives in various solvents can affect their bioavailability and efficacy .
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide for lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various types of cancer cells, making it a promising candidate for further research. However, one of the limitations of this compound is its toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide. One of the main areas of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanism of action of this compound. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of medicine, particularly in the treatment of cancer. The synthesis of this compound is relatively simple and has a high yield and purity, making it suitable for large-scale production. This compound has been shown to have potent anti-cancer activity and various biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy for therapeutic use.
Synthesis Methods
The synthesis of 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 4-methyl-2-aminothiazole with 4-methoxybenzoyl chloride in the presence of a base. The resulting compound is then purified by column chromatography to obtain pure this compound. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively researched for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. This compound has been shown to induce cell death in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While thiazole derivatives are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs , the specific safety and hazards of 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide are not provided in the retrieved sources.
Biochemical Analysis
Biochemical Properties
4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Furthermore, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions. For instance, the compound’s interaction with enzymes involved in the inflammatory pathway can inhibit their activity, reducing the production of pro-inflammatory mediators . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods Long-term studies have indicated that the compound can have sustained anti-inflammatory and anticancer effects, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without noticeable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites that contribute to its biological effects . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound has been shown to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . Additionally, its distribution in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus allows it to modulate gene expression by interacting with transcription factors and other nuclear proteins .
properties
IUPAC Name |
4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-11(15)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVYGSRARYTPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2-{[2-(4-ethylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6098875.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098876.png)
![5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B6098893.png)
![3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone](/img/structure/B6098900.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6098923.png)
![5-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6098925.png)
![N-butyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6098927.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6098932.png)


![3-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6098950.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6098965.png)
![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)
